7-Bromo-3-nitroquinolin-4-ol serves as a crucial intermediary compound in synthesizing various chemical compounds, particularly those with potential application in biological research. While not naturally occurring, its synthetic production allows for the exploration of its chemical properties and potential uses. It plays a significant role in developing quinoline inhibitors, a class of compounds with demonstrated biological activity. []
7-Bromo-3-nitroquinolin-4-ol is classified as a heterocyclic aromatic compound. It is part of the larger class of quinoline derivatives, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of 7-Bromo-3-nitroquinolin-4-ol typically involves several steps. One common method begins with 7-bromo [1,5]naphthyridin-4-ol, which undergoes nitration using fuming nitric acid under reflux conditions for approximately three hours. After cooling and neutralization, the resulting precipitate is filtered, washed, and dried to yield 7-bromo-3-nitro [1,5]naphthyridin-4-ol as a yellow crystalline solid.
The nitration process generally requires careful control of temperature and concentration to achieve optimal yields. The reaction may be conducted at elevated temperatures (around 80°C) to facilitate the formation of the nitro group while minimizing side reactions.
For industrial production, similar synthetic routes are employed but optimized for larger scales. Continuous flow reactors and advanced purification techniques are often utilized to enhance yield and purity, ensuring compliance with industrial standards.
The molecular structure of 7-Bromo-3-nitroquinolin-4-ol features a fused bicyclic system characteristic of quinoline derivatives. The presence of the hydroxyl group at the 4th position significantly influences its reactivity and solubility properties compared to other quinoline derivatives.
The compound has a molecular weight of approximately 268.06 g/mol. Its structural analysis can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its functional groups and connectivity.
7-Bromo-3-nitroquinolin-4-ol can participate in several chemical reactions:
For oxidation reactions, common oxidizing agents include potassium permanganate and chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of palladium catalysts or sodium borohydride. Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
The mechanism of action for 7-Bromo-3-nitroquinolin-4-ol is closely related to its structural analogs, such as nitroxoline. These compounds are known to inhibit type 2 methionine aminopeptidase (MetAP2) and bacterial gyrases, which are crucial for bacterial growth and proliferation.
The mode of action involves chelation of metal ions essential for bacterial growth, leading to antimicrobial effects. Additionally, compounds derived from similar structures have been shown to modulate immune response pathways, potentially impacting treatments for proliferative disorders like cancer.
7-Bromo-3-nitroquinolin-4-ol has several applications across various scientific fields:
Regioselective functionalization of the quinoline scaffold represents a cornerstone in the synthesis of 7-bromo-3-nitroquinolin-4-ol. The strategic introduction of halogens and nitro groups requires precise control over electronic and steric factors inherent to the heterocyclic system. Metal-free protocols using trihaloisocyanuric acids (TCCA/TBCA) enable geometrically inaccessible C5–H halogenation of 8-substituted quinoline derivatives under ambient conditions. This method employs only 0.36 equivalents of halogen source in acetonitrile, achieving >95% yield within 30 minutes while maintaining exceptional functional group tolerance for phosphoramidates, tertiary amides, and alkoxyquinolines [7]. The atom economy of this approach (exemplified by TCCA's conversion to cyanuric acid) provides a sustainable advantage over transition metal-mediated systems [7].
For nitro group installation, sequential halogenation-nitration proves critical. Direct nitration of 6,8-dibromoquinoline yields 5-nitro derivatives through electrophilic aromatic substitution, where electron-deficient rings require carefully controlled conditions [1] [8]. Alternatively, pre-functionalized precursors like 4-bromoanthranilic acid undergo cyclization with nitromethane under Gould-Jacobs conditions to construct the nitroquinoline core prior to bromination. This pathway allows positional control but necessitates high-temperature steps (>150°C) that risk decomposition [8] [9].
Table 1: Comparative Halogenation Methods for Quinoline Scaffolds
Halogen Source | Conditions | Regioselectivity | Yield Range | |
---|---|---|---|---|
NBS | CH₃CN, 45 min | C5/C7 mixture | ≤82% | |
DBDMH | CH₃CN, 30 min | Predominantly C5 | ≤95% | |
TBCA | CH₃CN, 30 min | Exclusive C5 | ≤96% | |
Br₂/CHCl₃ | 5 days, RT | Polybromination | ≤74% | [1] [7] |
Suzuki-Miyaura cross-coupling enables strategic diversification of quinoline precursors prior to bromo-nitro functionalization. The 7-bromo surrogate serves as a critical handle for palladium-catalyzed transformations, allowing introduction of electron-withdrawing groups that direct subsequent nitration. Using Pd₂(dba)₃/XantPhos catalytic systems, bromoquinolines undergo alkoxycarbonylation with CO and methanol to install C7-methoxycarbonyl groups—a valuable precursor for ester functionalities that influence electronic distribution [9].
The synthetic sequence involves:
Short-lived ¹¹C-labeled analogues of 7-bromo-3-nitroquinolin-4-ol require rapid N-methylation strategies leveraging palladium-mediated C–C bond formation. The synthesis employs iodoquinoline precursors that undergo Pd(0)-catalyzed reactions with [¹¹C]methyl iodide within narrow timeframes (<10 min). Key innovations include:
The 7-bromo-3-nitro scaffold tolerates these rapid methylation conditions due to its thermal stability and resistance to demethylation. This permits production of radiotracers like 7-bromo-3-nitro-4-[¹¹C]methoxyquinoline for PET imaging applications, capitalizing on the nitro group's hydrogen-bonding capacity with biological targets [6] [8].
Maintaining reagent integrity during radiolabeling necessitates non-aqueous, low-temperature protocols. Critical parameters include:
Reaction vessels pre-chilled to -40°C enable sub-zero functionalization while preserving the nitro group's integrity. These conditions minimize hydrolysis side reactions and maintain the quinoline scaffold's stability during the radiosynthesis sequence. The atom-efficient TCCA methodology (requiring only 0.36 equiv halogen source) proves particularly advantageous by reducing reagent-derived heat generation [2] [7].
Table 2: Radiolabeling Precursors and Derivatives
Compound Name | Structure | Key Application | |
---|---|---|---|
7-Bromo-3-nitroquinolin-4-ol | C₉H₅BrN₂O₃ | Parent scaffold | |
4-Bromo-2-((2-nitroethylidene)amino)benzoic acid | C₉H₇BrN₂O₄ | Gould-Jacobs precursor | |
7-Bromo-3-nitro-4-[¹¹C]methoxyquinoline | C₁₀H₇BrN₂O₃[¹¹C] | PET tracer candidate | |
3,5,6,7-Tetrabromo-8-methoxyquinoline | C₁₀H₅Br₄NO | Halogenation model compound | [1] [9] [10] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1